molecular formula C23H20N4O3 B12939810 (Z)-Ethyl 2-(2-(1,10-phenanthrolin-5-yl)hydrazono)-2-(4-methoxyphenyl)acetate

(Z)-Ethyl 2-(2-(1,10-phenanthrolin-5-yl)hydrazono)-2-(4-methoxyphenyl)acetate

Cat. No.: B12939810
M. Wt: 400.4 g/mol
InChI Key: UIBXXYXPWHNHDF-MEFGMAGPSA-N
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Description

(Z)-Ethyl 2-(2-(1,10-phenanthrolin-5-yl)hydrazono)-2-(4-methoxyphenyl)acetate is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound, in particular, features a phenanthroline moiety, which is often associated with metal coordination and catalytic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Ethyl 2-(2-(1,10-phenanthrolin-5-yl)hydrazono)-2-(4-methoxyphenyl)acetate typically involves the condensation of ethyl 2-(4-methoxyphenyl)acetate with 1,10-phenanthroline-5-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction of the hydrazone group can yield the corresponding hydrazine derivative.

    Substitution: The phenanthroline and methoxyphenyl groups can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The phenanthroline moiety can coordinate with metal ions, making the compound useful as a ligand in catalytic reactions.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: Hydrazones are known for their antimicrobial properties, and this compound may exhibit similar activity.

    Enzyme Inhibition: The compound could potentially act as an inhibitor for certain enzymes due to its structural features.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the field of cancer research.

Industry

    Material Science: The compound’s ability to coordinate with metals can be exploited in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-Ethyl 2-(2-(1,10-phenanthrolin-5-yl)hydrazono)-2-(4-methoxyphenyl)acetate is largely dependent on its interaction with molecular targets. The phenanthroline moiety can coordinate with metal ions, influencing various biochemical pathways. The hydrazone group can interact with biological molecules, potentially leading to enzyme inhibition or antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-Ethyl 2-(2-(1,10-phenanthrolin-5-yl)hydrazono)-2-(4-chlorophenyl)acetate
  • (Z)-Ethyl 2-(2-(1,10-phenanthrolin-5-yl)hydrazono)-2-(4-nitrophenyl)acetate

Uniqueness

The presence of the methoxy group in (Z)-Ethyl 2-(2-(1,10-phenanthrolin-5-yl)hydrazono)-2-(4-methoxyphenyl)acetate distinguishes it from other similar compounds. This functional group can influence the compound’s reactivity

Properties

Molecular Formula

C23H20N4O3

Molecular Weight

400.4 g/mol

IUPAC Name

ethyl (2Z)-2-(4-methoxyphenyl)-2-(1,10-phenanthrolin-5-ylhydrazinylidene)acetate

InChI

InChI=1S/C23H20N4O3/c1-3-30-23(28)21(15-8-10-17(29-2)11-9-15)27-26-19-14-16-6-4-12-24-20(16)22-18(19)7-5-13-25-22/h4-14,26H,3H2,1-2H3/b27-21-

InChI Key

UIBXXYXPWHNHDF-MEFGMAGPSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=C2C=CC=NC2=C3C(=C1)C=CC=N3)/C4=CC=C(C=C4)OC

Canonical SMILES

CCOC(=O)C(=NNC1=C2C=CC=NC2=C3C(=C1)C=CC=N3)C4=CC=C(C=C4)OC

Origin of Product

United States

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